Allyl cinnamate

Description

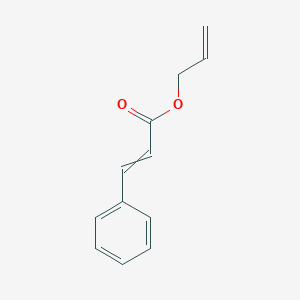

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMITHMNVLRGJU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021113 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yellow, slightly viscous liquid with a peach/apricot odour | |

| Record name | Allyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, Miscible (in ethanol) | |

| Record name | Allyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.050-1.056 | |

| Record name | Allyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

56289-56-6, 1866-31-5 | |

| Record name | 2-Propen-1-yl (2E)-3-phenyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56289-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl cinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | prop-2-en-1-yl (2E)-3-phenylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8149Z51V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Allyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cinnamate (C₁₂H₁₂O₂) is an ester of cinnamic acid and allyl alcohol, recognized for its characteristic fruity, balsamic aroma.[1] While extensively used in the fragrance and flavor industries, its chemical properties and potential biological activities are of increasing interest to the scientific community. This document provides an in-depth technical overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and a summary of its known reactivity and biological potential. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are detailed to facilitate reproducibility.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][3] It is an organic compound classified as an aromatic ester.[2] Its primary applications are in the fragrance and flavor industries due to its pleasant fruity aroma reminiscent of peach, apricot, and pineapple.[1][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | prop-2-enyl (E)-3-phenylprop-2-enoate | [5] |

| Synonyms | Allyl 3-phenylacrylate, Cinnamic acid allyl ester | [2][5] |

| CAS Number | 1866-31-5 | [5] |

| Molecular Formula | C₁₂H₁₂O₂ | [5][6] |

| Molecular Weight | 188.22 g/mol | [5][7] |

| Appearance | Colorless to pale yellow liquid | [2][3][4] |

| Odor | Fruity, pineapple, spicy, balsamic aroma | [1][4] |

| Boiling Point | 150-152 °C at 15 mmHg | [3][8] |

| Density | 1.050-1.056 g/mL at 25 °C | [1][3][5] |

| Refractive Index (n²⁰/D) | 1.562-1.569 | [1][3][5] |

| Flash Point | > 100 °C (> 212 °F) | [1] |

| Vapor Pressure | 0.003 mmHg at 20 °C | [1] |

Solubility and Stability

This compound's solubility is characteristic of a medium-sized organic ester. It is practically insoluble in water but soluble in organic solvents like alcohol and various oils.[3][5][9] It is almost insoluble in propylene glycol.[3]

For storage, this compound should be kept in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.[4][9] It is stable under recommended storage conditions, though it may be susceptible to hydrolysis by strong acids or bases.[8][9]

Table 2: Solubility and Storage Data

| Parameter | Description | Reference(s) |

| Water Solubility | Insoluble | [3][5][9] |

| Organic Solvent Solubility | Soluble in alcohol and oils | [3][5][9] |

| Storage Conditions | Store tightly sealed under inert gas in a cool, well-ventilated area | [4][9] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available for review. | [10] |

| ¹³C NMR | Spectra available for review. | [6] |

| FTIR (ATR) | Spectrum available for review. | [5] |

| Mass Spectrometry (EI) | Mass spectrum available in NIST database. | [11][12][13] |

| Kovats Retention Index | Standard non-polar: 1524, 1537; Standard polar: 2258 | [5][11] |

Experimental Protocols

Synthesis via Fischer Esterification

This compound is commercially produced through the direct esterification of cinnamic acid with allyl alcohol, typically catalyzed by a strong acid like sulfuric acid.[2][3][9] This reaction is a classic example of Fischer esterification.[14][15]

Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser (a Dean-Stark trap is recommended to remove water and drive the equilibrium), dissolve trans-cinnamic acid (1.0 equivalent) in an excess of allyl alcohol (e.g., 5-10 equivalents).[1][15][16]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid to the solution.[1][2]

-

Reflux: Heat the reaction mixture to reflux and maintain for 1 to 4 hours. The reaction progress should be monitored using thin-layer chromatography (TLC).[1][15]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.[1][16]

-

Neutralization: Transfer the mixture to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Subsequently, wash the organic layer with brine (saturated NaCl solution).[1][11]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1][11]

Caption: Workflow for the synthesis and purification of this compound.

Purification

The crude product from the synthesis can be purified by vacuum distillation or column chromatography to remove unreacted starting materials and byproducts.[2][17]

Methodology (Fractional Distillation):

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are properly sealed.[18]

-

Distillation: Add the crude this compound and a few boiling chips to the distillation flask. Begin heating the flask gently under reduced pressure (e.g., 15 mmHg).[3][18]

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (150-152 °C at 15 mmHg).[3] Monitor the temperature at the head of the column to ensure proper separation.[18]

Analytical Characterization

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.[11] The resulting spectra can be compared with reference data to confirm the structure.[6][10]

IR Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl salt plates.[19] Alternatively, an ATR-FTIR spectrometer can be used by placing a drop directly on the crystal.[12]

-

Data Acquisition: Acquire the FTIR spectrum over the standard range (e.g., 4000-400 cm⁻¹).[19] The spectrum should show characteristic peaks for the ester carbonyl (C=O) group, C=C double bonds, and aromatic C-H bonds.

Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[12][19]

-

GC-MS Conditions: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., non-polar DB-5ms). Use a temperature program to separate the components.[12][19]

-

Data Analysis: The mass spectrometer, typically using electron ionization (EI), will generate a mass spectrum for the eluting compound. This spectrum can be compared with library data (e.g., NIST) to confirm the identity and assess the purity of the this compound.[12][13]

Reactivity and Biological Activity

This compound, as an ester, can undergo hydrolysis under acidic or basic conditions to yield cinnamic acid and allyl alcohol. The presence of two double bonds (one in the allyl group and one in the cinnamate backbone) allows for addition reactions.

Recent studies have highlighted the antimicrobial potential of cinnamic acid derivatives.[20][21] Cinnamate esters have shown activity against various pathogenic fungi and bacteria.[16][22] While specific studies on this compound are limited, the general mechanism for cinnamates is believed to involve the disruption of the microbial cell membrane and interaction with cellular components like ergosterol in fungi.[8][13]

Caption: Postulated antimicrobial mechanism of action for cinnamate esters.

Safety and Handling

This compound is considered moderately toxic by ingestion and can be a human skin irritant.[9] When heated to decomposition, it may emit acrid smoke and irritating fumes.[9] Standard laboratory safety precautions should be followed.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[15] Avoid contact with skin and eyes and inhalation of vapors.[8][15]

-

First Aid: In case of skin contact, wash immediately with copious amounts of water.[14] If eye contact occurs, rinse cautiously with water for several minutes.[15] If swallowed, get medical help.[15]

-

Fire: Use dry powder or carbon dioxide extinguishers in the event of a fire.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 6. This compound(1866-31-5) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound(1866-31-5) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 15. aspire.apsu.edu [aspire.apsu.edu]

- 16. rsc.org [rsc.org]

- 17. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Allyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cinnamate, a cinnamic acid ester, is a molecule of growing interest in the fields of chemical research and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and physicochemical properties. It further delves into its potential therapeutic applications, supported by available quantitative data on its biological activities. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development.

Chemical Identity and Properties

This compound is an organic compound classified as an ester of cinnamic acid and allyl alcohol.[1]

-

CAS Number: 1866-31-5[1]

-

IUPAC Name: prop-2-enyl (E)-3-phenylprop-2-enoate

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O₂ | |

| Molecular Weight | 188.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Mild, sweet, floral, reminiscent of cherry or cinnamon | [1][2][3] |

| Boiling Point | 150-152 °C at 15 mmHg | [1] |

| Density | 1.053 g/mL at 25 °C | [1] |

| Refractive Index | 1.566 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of cinnamic acid with allyl alcohol, typically in the presence of an acid catalyst.[3]

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

trans-Cinnamic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, dissolve trans-cinnamic acid (1.0 equivalent) in a minimal amount of allyl alcohol (typically 1.5 to 3.0 equivalents).

-

Add toluene to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours, when no more water is collected), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Synthesis of this compound via Fischer Esterification.

Biological Activities and Potential Applications

This compound and related compounds have demonstrated a range of biological activities that suggest their potential in drug development and other therapeutic applications.

Antimicrobial Activity

Cinnamate esters have been investigated for their activity against various pathogenic bacteria and fungi. The antimicrobial efficacy is influenced by the structure of the alcohol moiety, with lipophilicity playing a significant role. While specific data for this compound is limited in readily available literature, studies on similar cinnamate esters provide valuable insights. For instance, the combination of lactic acid with this compound has been shown to be effective against E. coli.

Quantitative Data on Related Cinnamate Esters (for reference):

| Compound | Organism | MIC (µM) |

| Butyl cinnamate | Staphylococcus aureus | 626.62 |

| Decyl cinnamate | Staphylococcus aureus | 550.96 |

| Benzyl cinnamate | Staphylococcus aureus | 537.81 |

| Butyl cinnamate | Candida albicans | 626.62 |

Note: This data is for illustrative purposes to show the activity of related compounds. Further testing on this compound is required.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Include a positive control (a known antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC Determination by Broth Microdilution.

Anticancer Activity

Allyl-containing compounds, a class to which this compound belongs, have been a focus of anticancer research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways. While specific IC₅₀ values for this compound are not widely reported, the general class of allyl derivatives has shown promising activity against several cancer cell lines. The PI3K/Akt/mTOR pathway is a critical signaling network that is often dysregulated in cancer and is a common target for natural product-derived anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Caption: Proposed Mechanism of Action via the PI3K/Akt/mTOR Pathway.

Conclusion

This compound is a readily synthesizable compound with a range of interesting biological activities that warrant further investigation. This guide provides the foundational information and experimental protocols necessary for researchers to explore its potential in drug discovery and development. Future studies should focus on elucidating the specific mechanisms of action and conducting in vivo efficacy and safety studies to fully realize the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Synthesis of Allyl Cinnamate from Cinnamic Acid and Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cinnamate, an ester of cinnamic acid and allyl alcohol, is a compound of interest in the fragrance, flavor, and pharmaceutical industries. Its synthesis is most commonly achieved through the Fischer esterification of cinnamic acid with allyl alcohol in the presence of an acid catalyst. This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data from related esterifications, and a discussion of the compound's potential applications in drug development based on the biological activities of cinnamate derivatives.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] this compound, which incorporates the bioactive allyl moiety, is a subject of growing interest for its potential pharmacological applications.[3] The synthesis of this ester is a fundamental process for further investigation into its therapeutic potential. The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] This guide will focus on the practical aspects of this synthesis, providing detailed methodologies and comparative data to aid researchers in its efficient preparation and purification.

Synthesis of this compound via Fischer Esterification

The reaction of cinnamic acid with allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields this compound and water. The reaction is reversible, and therefore, to drive the equilibrium towards the product, an excess of the alcohol is often used, and the water produced is removed.[5]

Reaction Mechanism

The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of cinnamic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of allyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product, this compound.

Quantitative Data on Cinnamate Ester Synthesis

While specific yield data for the synthesis of this compound is not widely published in comparative tables, the following data for the synthesis of other short-chain alkyl cinnamates under various conditions can provide a useful benchmark for optimizing the synthesis of this compound.

| Ester Product | Catalyst | Reaction Time (hours) | Yield (%) |

| Ethyl Cinnamate | Sulfuric Acid | ~1 | Not specified |

| Propyl Cinnamate | Sulfuric Acid | ~1 | Not specified |

| Butyl Cinnamate | Sulfuric Acid | ~1 | Not specified |

| Isobutyl Cinnamate | Sulfuric Acid | ~1 | Not specified |

| Hexyl Cinnamate | Sulfuric Acid | ~1 | Not specified |

| Table 1: Synthesis of various cinnamate esters via Fischer esterification using sulfuric acid. The general procedure suggests a reflux time of approximately one hour.[4] |

| Catalyst | Catalyst Loading (wt% of cinnamic acid) | Molar Ratio (Cinnamic Acid:Alcohol) | Microwave Power (W) | Reaction Time (min) | Yield (%) |

| H₈SiW₁₂O₄₂·xH₂O | 2.93 | 1:7 (Ethanol) | 340 | 20 | >90 |

| H₈SiW₁₂O₄₂·xH₂O | Not specified | Not specified | 410 | 30 | 94 (Ethyl) |

| SO₄²⁻/TiO₂ | 1.8 | 1:5 (n-Butanol) | Not specified | Not specified | 92.7 |

| Table 2: Microwave-assisted synthesis of ethyl and n-butyl cinnamate under different catalytic conditions.[6] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of this compound based on established Fischer esterification procedures for similar esters.[4][7]

Protocol 1: Classical Fischer Esterification using Sulfuric Acid

Materials:

-

trans-Cinnamic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 0.75 g of trans-cinnamic acid in 25 mL of allyl alcohol.

-

While stirring, carefully add 1 mL of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 1-2 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with 50 mL of diethyl ether or ethyl acetate.

-

Carefully transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation if necessary.

Purification: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent (e.g., 9:1 hexane:ethyl acetate).

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key method for confirming the structure of this compound. The spectrum will show characteristic peaks for the aromatic protons of the cinnamoyl group, the vinyl protons of the cinnamoyl and allyl groups, and the methylene protons of the allyl group.[8]

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (188.22 g/mol ).[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group, the C=C stretches of the aromatic ring and the alkene groups, and the C-O stretch of the ester.

Applications in Drug Development

Cinnamic acid and its derivatives have demonstrated a wide array of pharmacological activities, making them attractive scaffolds for drug discovery.

-

Antimicrobial Activity: Cinnamate esters have shown potent antibacterial and antifungal activity.[1][10] The presence of the allyl group in this compound may enhance this activity, making it a candidate for the development of new antimicrobial agents.

-

Anticancer Activity: Numerous studies have highlighted the anticancer potential of cinnamic acid derivatives.[2][3] These compounds can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression. The allyl group itself is found in several natural and synthetic compounds with demonstrated anticancer properties.[3]

-

Antioxidant Activity: Cinnamic acid and its derivatives are known for their ability to scavenge free radicals, which plays a role in preventing oxidative stress-related diseases.[1]

Further research into the specific biological activities of this compound and its mechanism of action is warranted to fully explore its potential in drug development.

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Caption: Simplified mechanism of Fischer esterification.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aspire.apsu.edu [aspire.apsu.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound(1866-31-5) 1H NMR [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence of Allyl cinnamate in essential oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cinnamate is an organic ester recognized for its characteristic sweet, balsamic, and fruity aroma. While it is a well-known synthetic flavoring and fragrance agent, its natural occurrence in the plant kingdom is limited and typically found in trace amounts. This technical guide provides a comprehensive overview of the natural sources of this compound in essential oils, its biosynthetic pathway, and the analytical methodologies employed for its identification and quantification.

Natural Occurrence of this compound

This compound has been identified as a minor or trace constituent in a few essential oils. The primary natural sources reported in the scientific literature are:

-

Cinnamon Leaf Oil (Cinnamomum zeylanicum) : The essential oil extracted from the leaves of the cinnamon tree is a well-documented, though infrequent, source of this compound. It is important to note that the chemical composition of cinnamon leaf oil can vary significantly based on the geographical origin, cultivation practices, and extraction methods. While eugenol is the major component, this compound is present in much smaller quantities.

-

Balsam of Peru (Myroxylon pereirae) : This resinous balsam, obtained from the bark of the Myroxylon pereirae tree, is a complex mixture of aromatic compounds. This compound is found as a trace component within the "cinnamein" fraction of the balsam, which is rich in other cinnamic acid and benzoic acid esters.

-

Alpinia galanga : Some studies on the essential oil from the rhizomes of Alpinia galanga (greater galangal) have suggested the presence of this compound derivatives. However, its occurrence and concentration can be highly variable depending on the specific chemotype of the plant.

Due to its presence in trace amounts, precise quantitative data for this compound in these essential oils is not widely available in the literature. The focus of most analyses of these oils is on their major, more abundant constituents.

Quantitative Data Summary

The following table summarizes the known natural sources of this compound and the current understanding of its concentration. It is critical to note that the concentration of this compound is consistently reported as "trace," and specific percentages are rarely cited in comprehensive chemical analyses of these essential oils.

| Essential Oil | Plant Source | Plant Part Used | This compound Concentration |

| Cinnamon Leaf Oil | Cinnamomum zeylanicum | Leaves | Trace |

| Balsam of Peru | Myroxylon pereirae | Bark (Resin) | Trace |

| Galangal Oil | Alpinia galanga | Rhizomes | Trace (in some chemotypes) |

Biosynthesis of Cinnamate Esters

This compound is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the synthesis of a wide variety of secondary metabolites, including flavonoids, lignans, and other aromatic compounds. The general biosynthetic route leading to cinnamate esters is outlined below.

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. Cinnamic acid is then activated to cinnamoyl-CoA. The formation of this compound would require the esterification of cinnamic acid or an activated form like cinnamoyl-CoA with allyl alcohol.

Experimental Protocols

The identification and quantification of this compound in essential oils are primarily achieved through chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most powerful and widely used method.

Essential Oil Extraction

The initial step involves the extraction of the essential oil from the plant material. The choice of method depends on the plant part and the stability of the chemical constituents.

-

Hydrodistillation : This is a common method for extracting essential oils from leaves and rhizomes. The plant material is immersed in water and boiled. The resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil, being immiscible with water, is then separated.

-

Steam Distillation : In this method, steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and essential oil vapor are then condensed and collected.

-

Solvent Extraction : For heat-sensitive compounds or when a more complete extraction of aromatic compounds is desired, solvent extraction with a non-polar solvent (e.g., hexane) can be used. The solvent is later evaporated to yield the essential oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

1. Sample Preparation: The essential oil sample is diluted in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration for GC-MS analysis.

2. Gas Chromatography (GC):

-

Injection : A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.

-

Separation : The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through a long, thin capillary column coated with a stationary phase. The separation of compounds is based on their volatility and affinity for the stationary phase. Less volatile compounds and those with a higher affinity for the stationary phase will move more slowly through the column, resulting in different retention times.

-

Temperature Programming : The temperature of the GC oven is gradually increased according to a specific program to facilitate the elution of compounds with a wide range of boiling points.

3. Mass Spectrometry (MS):

-

Ionization : As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.

-

Mass Analysis : The resulting charged fragments are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection : A detector records the abundance of each fragment.

4. Data Analysis:

-

Identification : The resulting mass spectrum for each compound is a unique "fingerprint" that can be compared to a library of known spectra (e.g., NIST, Wiley) for identification. The retention time of the compound can also be compared to that of a known standard for confirmation.

-

Quantification : The area of the peak corresponding to each compound in the chromatogram is proportional to its concentration in the sample. For accurate quantification, a calibration curve is typically prepared using a certified reference standard of this compound.

The following diagram illustrates a typical workflow for the GC-MS analysis of essential oils.

Conclusion

The natural occurrence of this compound in essential oils is rare, with documented evidence pointing to its presence in trace amounts in cinnamon leaf oil and balsam of Peru, and potentially in certain chemotypes of Alpinia galanga. Due to its low abundance, the focus of most analytical studies of these oils remains on their major constituents. For researchers and drug development professionals interested in this compound, chemical synthesis is the most viable route for obtaining larger quantities. However, for applications where the natural origin is paramount, careful selection and rigorous analytical testing of essential oils from these specific sources, utilizing sensitive techniques like GC-MS, are essential for its detection and potential quantification. Further research into the trace constituents of a wider variety of essential oils may reveal other natural sources of this compound.

Spectroscopic Analysis of Allyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl cinnamate, a widely used fragrance and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra. This information is crucial for the qualitative and quantitative analysis, structural elucidation, and quality control of this compound in various applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.70 | d | 1H, Vinylic Proton |

| 7.53 | m | 2H, Aromatic Protons |

| 7.37 | m | 3H, Aromatic Protons |

| 6.47 | d | 1H, Vinylic Proton |

| 5.97 | m | 1H, Allylic Proton (-CH=) |

| 5.39 | d | 1H, Vinylic Proton (=CH₂) |

| 5.28 | d | 1H, Vinylic Proton (=CH₂) |

| 4.71 | d | 2H, Allylic Protons (-O-CH₂-) |

d: doublet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.7 | C=O (Ester) |

| 144.4 | Vinylic CH |

| 134.7 | Aromatic C (Quaternary) |

| 132.5 | Allylic CH |

| 130.3 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.1 | Aromatic CH |

| 118.9 | Vinylic CH |

| 118.2 | Vinylic CH₂ |

| 65.3 | Allylic CH₂-O |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060 | C-H Stretch | Aromatic & Vinylic |

| ~2980 | C-H Stretch | Aliphatic (Allyl) |

| 1715-1730 | C=O Stretch | α,β-Unsaturated Ester[1] |

| 1637 | C=C Stretch | Alkene |

| 1160-1250 | C-O Stretch | Ester[1] |

| ~970 | =C-H Bend (out-of-plane) | Trans Alkene |

| ~760 & ~690 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 188 | 12.0 | [M]⁺ (Molecular Ion) |

| 147 | 6.0 | [M - C₃H₅]⁺ |

| 131 | 100.0 | [C₆H₅CH=CHCO]⁺ |

| 103 | 52.9 | [C₆H₅CH=CH]⁺ |

| 77 | 32.3 | [C₆H₅]⁺ |

| 41 | 9.7 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

Pipettes and vial

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.[2]

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (liquid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks in the spectrum.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC column suitable for ester analysis (e.g., HP-5ms)

-

Helium carrier gas

-

This compound sample

-

Volatile solvent (e.g., hexane or ethyl acetate)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane or ethyl acetate.[3]

-

GC-MS Conditions:

-

Injector: Set the temperature to 250°C with a split injection mode.[4]

-

Oven Program: Start at a suitable initial temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250°C) at a rate of 10-15°C/min.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

MS Parameters:

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of Allyl Cinnamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cinnamate, a cinnamate ester with the chemical formula C₁₂H₁₂O₂, is a compound of interest in various fields, including flavor, fragrance, and polymer chemistry. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, purification, and quality control. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its solubility determination, and presents a generalized workflow for these procedures.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides a robust framework for researchers to determine these parameters experimentally.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 150-152 °C at 15 mmHg |

| Density | 1.053 g/mL at 25 °C |

| LogP (o/w) | 2.93 |

Solubility of this compound

Based on available data, this compound exhibits the general solubility profile of a moderately polar ester. Its solubility is dictated by the presence of both a polar ester group and nonpolar aromatic and allyl groups.

Qualitative Solubility

This compound is generally described as being:

This suggests good solubility in polar protic solvents (like alcohols) and nonpolar solvents (like oils), and poor solubility in highly polar solvents like water and more viscous glycols.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in common organic solvents is sparse in the literature. The only available quantitative value is an estimated solubility in water:

| Solvent | Solubility | Temperature (°C) |

| Water | 92.3 mg/L (estimated) | 25 |

The lack of further quantitative data highlights the necessity for experimental determination for specific applications.

Inferred Solubility in Common Organic Solvents

Based on its chemical structure and the qualitative data available for this compound and structurally similar esters like cinnamyl acetate and ethyl cinnamate, its expected solubility in various organic solvents can be inferred:

-

High Solubility Expected: In solvents like ethanol, methanol, diethyl ether, chloroform, toluene, and acetone. The ester group can engage in dipole-dipole interactions with polar solvents, while the phenyl and allyl groups allow for van der Waals interactions with nonpolar solvents.

-

Low Solubility Expected: In highly polar solvents like water and glycerol, due to the energetic cost of disrupting the strong hydrogen bonding network of these solvents to accommodate the nonpolar parts of the this compound molecule.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solute (this compound) with the solvent of interest at a constant temperature.

1. Materials and Equipment:

- This compound (high purity)

- Organic solvents of interest (analytical grade)

- Thermostatically controlled shaker or water bath

- Analytical balance

- Vials with screw caps

- Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

- Volumetric flasks and pipettes

- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

- Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solute is essential to ensure saturation.

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

- Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.

- After equilibration, stop the agitation and allow the vials to rest at the constant temperature for several hours to allow the excess solid (if any) to settle.

- Carefully withdraw a sample of the supernatant using a syringe fitted with a filter. The filtration step is crucial to remove any undissolved microparticles.

- Accurately dilute the filtered saturated solution with the same solvent to a concentration within the working range of the analytical method.

- Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

Quantification Methods

1. Gravimetric Analysis:

- Accurately weigh an empty, clean, and dry evaporating dish.

- Pipette a known volume of the filtered saturated solution into the dish.

- Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

- Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.

- The mass of the dissolved this compound is the difference between the final and initial weights of the dish. The solubility can then be expressed in g/100 mL or other appropriate units.

2. UV-Vis Spectrophotometry:

- Prerequisite: this compound must have a significant UV absorbance at a wavelength where the solvent does not absorb. Cinnamate esters typically have strong UV absorbance due to the conjugated system.

- Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV spectrum to find the λmax.

- Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

- Analyze the Sample: Measure the absorbance of the appropriately diluted, filtered saturated solution at the λmax.

- Calculate Concentration: Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by UV-Vis analysis.

Caption: General workflow for solubility determination.

Conclusion

References

Thermochemical properties of Allyl cinnamate

An In-Depth Technical Guide to the Thermochemical Properties of Allyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fragrance and flavoring agent, possesses thermochemical properties crucial for its application and stability assessment. This guide provides a comprehensive overview of the key thermochemical parameters of this compound, including its enthalpy of formation, enthalpy of vaporization, heat capacity, and thermal decomposition profile. While experimental data for certain properties are limited, this document compiles available information and outlines the standard experimental protocols for their determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

Introduction

This compound (C₁₂H₁₂O₂) is an organic ester known for its characteristic fruity and balsamic aroma. It is utilized in the fragrance, flavor, and cosmetic industries. A thorough understanding of its thermochemical properties is essential for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. These properties also provide fundamental data for computational modeling and process simulation in various industrial and research settings.

Quantitative Thermochemical Data

The following tables summarize the available quantitative thermochemical data for this compound. It is important to note that much of the available data is estimated, and experimental verification is recommended for critical applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 188.22 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 113 °C @ 0.5 mmHg150-152 °C @ 15 mmHg | --INVALID-LINK-- |

| Density | 1.050-1.056 g/cm³ @ 25 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.003 mmHg @ 20 °C | --INVALID-LINK-- |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Method | Source |

| Standard Enthalpy of Formation (gas, 298.15 K) | -134.88 ± 4.5 kJ/mol | Joback Method (Estimation) | --INVALID-LINK-- |

| Standard Enthalpy of Vaporization (at boiling point) | 53.2 ± 2.0 kJ/mol | Joback Method (Estimation) | --INVALID-LINK-- |

| Ideal Gas Heat Capacity (Cp,gas @ 298.15 K) | 244.13 J/mol·K | Joback Method (Estimation) | --INVALID-LINK-- |

| Enthalpy of Combustion | Data not available | - | - |

Thermal Decomposition

Thermogravimetric analysis (TGA) provides insight into the thermal stability and decomposition profile of a substance. A TGA graph for this compound indicates that its decomposition occurs within a specific temperature range.

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of thermochemical properties. The following sections describe the standard methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds like this compound, it is typically determined indirectly from the experimentally measured enthalpy of combustion using a bomb calorimeter.

Caption: Experimental workflow for determining the enthalpy of formation via combustion calorimetry.

Methodology:

-

A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule to prevent evaporation) is placed in the crucible of a bomb calorimeter.

-

The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).

-

The bomb is submerged in a known quantity of water in the calorimeter's insulated container.

-

The sample is ignited, and the temperature change of the water is meticulously recorded.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The energy of combustion of this compound is calculated from the observed temperature rise and the heat capacity of the calorimeter.

-

Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

-

The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Transpiration Method for Vapor Pressure and Enthalpy of Vaporization

The transpiration method is a reliable technique for determining the vapor pressure of low-volatility substances like this compound. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Caption: Workflow for determining vapor pressure and enthalpy of vaporization using the transpiration method.

Methodology:

-

A sample of this compound is placed in a saturation chamber maintained at a constant temperature.

-

A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the sample at a slow, precisely controlled flow rate.

-

The gas becomes saturated with the vapor of this compound.

-

The vapor is then transported to a condenser where it is trapped and its mass is determined.

-

The vapor pressure is calculated from the mass of the condensed vapor, the volume of the carrier gas, and the temperature.

-

The experiment is repeated at several different temperatures to obtain a vapor pressure curve.

-

The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (Clausius-Clapeyron plot).

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential scanning calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry (DSC).

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum DSC pan.

-

An empty sealed pan is used as a reference.

-

The DSC instrument is calibrated for temperature and heat flow using a standard material with a well-known heat capacity, such as sapphire.

-

Three DSC runs are performed under the same conditions (temperature program, purge gas): a baseline run with two empty pans, a run with the sapphire standard, and a run with the this compound sample.

-

The heat capacity of this compound at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, after subtracting the baseline.

Conclusion

Early Synthetic Approaches to Aromatic Esters: A Focus on Allyl Cinnamate

A Technical Guide for Researchers in Organic Synthesis and Drug Development

The synthesis of aromatic esters, a class of compounds with significant applications in fragrances, flavors, and pharmaceuticals, has been a cornerstone of organic chemistry for over a century. Early research in this field laid the groundwork for many modern synthetic methodologies. This technical guide provides an in-depth exploration of the foundational methods used for the synthesis of aromatic esters, with a particular focus on allyl cinnamate. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, experimental protocols, and quantitative data from this seminal period.

Core Synthetic Methodologies

The late 19th and early 20th centuries saw the development of several key reactions for ester synthesis. These methods, while sometimes rudimentary by modern standards, were robust and effective for their time. The primary approaches for the synthesis of aromatic esters like this compound included direct esterification methods and condensation reactions.

Fischer-Speier Esterification

The most direct and widely adopted method for the synthesis of esters from carboxylic acids and alcohols is the Fischer-Speier esterification, first reported by Emil Fischer and Arthur Speier in 1895.[1] This acid-catalyzed equilibrium reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. To achieve favorable yields, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[1][2]

Reaction Mechanism:

The mechanism proceeds through a series of proton transfer, nucleophilic addition, and elimination steps.

Experimental Protocol: Synthesis of this compound (Hypothetical Early 20th Century Procedure)

While a specific early 20th-century paper detailing the synthesis of this compound via Fischer-Speier esterification with precise quantitative data remains elusive in readily available literature, a typical procedure of the era can be reconstructed based on general knowledge of the reaction.

-

Reactants:

-

Cinnamic Acid: 1 mole

-

Allyl Alcohol: 3 moles (to serve as both reactant and solvent)

-

Concentrated Sulfuric Acid: 0.1 moles (catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve cinnamic acid in an excess of allyl alcohol.

-

Slowly, and with cooling, add concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction would have been monitored by the disappearance of the solid cinnamic acid and changes in the refractive index of the solution.

-

After cooling, the excess allyl alcohol is removed by distillation.

-

The remaining residue is washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted cinnamic acid.

-

The crude ester is then washed with water and dried over anhydrous calcium chloride.

-

Final purification is achieved by vacuum distillation.[3]

-

Quantitative Data:

The following table summarizes typical reaction parameters for the Fischer-Speier esterification of aromatic acids based on early reports and general principles.

| Parameter | Value/Range | Notes |

| Reactant Ratio (Acid:Alcohol) | 1:3 to 1:10 | Excess alcohol is used to drive the equilibrium. |

| Catalyst | Conc. H₂SO₄, HCl (gas) | Sulfuric acid was a common and effective catalyst.[1] |

| Temperature | Reflux | The reaction is typically heated to the boiling point of the alcohol. |

| Reaction Time | 1 - 10 hours | Varies depending on the reactivity of the substrates.[1] |

| Yield | 60 - 80% | Yields were often moderate due to the reversible nature of the reaction. |

Claisen Condensation

Another significant early method for the synthesis of cinnamates is the Claisen condensation, reported by Rainer Ludwig Claisen in the late 19th century.[4] This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. For the synthesis of ethyl cinnamate, benzaldehyde is condensed with ethyl acetate in the presence of a strong base like sodium ethoxide or metallic sodium.[5][6] While this method was primarily used for ethyl and methyl cinnamates, the underlying principle of forming the enolate of an ester for reaction with an aldehyde was a crucial development.

Reaction Mechanism:

The reaction is initiated by the formation of an ester enolate, which then acts as a nucleophile.

Experimental Protocol: Synthesis of Ethyl Cinnamate (Adapted from Organic Syntheses, Coll. Vol. 1, p. 252 (1941); Procedure submitted in 1922)

This procedure, a modification of Claisen's original work, provides a detailed example of an early synthetic method for a cinnamate ester.[5]

-

Reactants:

-

Sodium: 25.5 g (1.11 gram atoms)

-

Xylene: 250 cc.

-

Absolute Ethyl Acetate: 460 cc. (4.7 moles)

-

Absolute Ethyl Alcohol: 3-4 cc.

-

Pure Benzaldehyde: 106 g (1 mole)

-

Glacial Acetic Acid: 90-95 cc.

-

-

Procedure:

-

In a 2-L round-bottom flask, powdered sodium is prepared under xylene.

-

The xylene is decanted, and a solution of absolute ethyl acetate containing a small amount of absolute ethyl alcohol is added.

-

The flask is cooled to 0°C, and benzaldehyde is added slowly with stirring over 1.5-2 hours, maintaining the temperature between 0-5°C.

-

Stirring is continued for one hour after the addition is complete.

-

Glacial acetic acid is added, followed by careful dilution with water.

-

The ester layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with 6N hydrochloric acid and dried with sodium sulfate.

-

Ethyl acetate is distilled off, and the remaining liquid is distilled under reduced pressure to yield ethyl cinnamate.

-

Quantitative Data:

| Parameter | Value/Range | Notes |

| Base | Metallic Sodium | Finely divided sodium was used to initiate the condensation.[5] |

| Solvent | Xylene, Ethyl Acetate | Xylene was used for sodium dispersion, and ethyl acetate served as both reactant and solvent.[5] |

| Temperature | 0 - 5°C | The reaction is kept cold to control the reaction rate and minimize side reactions.[5] |

| Reaction Time | 2.5 - 3 hours | Includes addition and subsequent stirring.[5] |

| Yield | 68 - 74% | This represents a good yield for the time period.[5] |

Early 20th Century Developments

While the foundational methods of Fischer-Speier and Claisen were established in the late 19th century, the early 20th century saw refinements and broader applications of these techniques. A German patent from the era (DRP 244 208) mentions the preparation of salicylic and cinnamic acid allyl esters for medicinal purposes, indicating industrial and pharmaceutical interest in these compounds.[7]

Experimental Workflows and Logical Relationships

The synthesis of aromatic esters in the early 20th century followed a logical workflow, from reaction setup to purification.

Conclusion

The early research on the synthesis of aromatic esters, including this compound, was characterized by the development of fundamental reactions that are still taught and used today. The Fischer-Speier esterification and Claisen condensation provided accessible routes to these valuable compounds. While detailed quantitative data for every specific ester from this period is not always readily available, the procedural descriptions from sources like Organic Syntheses offer a clear window into the experimental practices of the time. For contemporary researchers, understanding these historical methods provides not only a rich context for the evolution of organic synthesis but also an appreciation for the ingenuity of early chemists in overcoming the challenges of their era.

References

Allyl Cinnamate: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction